3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound characterized by its unique structural features. It belongs to the thiazolidinone family, which is known for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 320.44 g/mol. The structure includes a thiazolidinone ring, which contributes to its potential pharmacological properties.
The reactivity of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can be attributed to the presence of various functional groups. Key reactions include:
Research indicates that compounds similar to 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one exhibit significant biological activities, including:
The synthesis of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can be achieved through several methods:
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has potential applications in various fields:
Interaction studies involving 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Key findings may include:
Several compounds share structural similarities with 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Glutacondianil hydrochloride | 1497-49-0 | 0.89 | Contains a phenylimino group linked to pentadiene |
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide | 13362-78-2 | 0.51 | Features a benzo[d]thiazolium structure |
N,N,2-trimethylquinolin-6-amine | 120739-89-1 | 0.73 | Contains a quinoline moiety with distinct chemical properties |
The uniqueness of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one lies in its specific combination of thiazolidinone and pentadienylidene structures, which may contribute to its distinctive biological activities compared to similar compounds. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and efficacy in various applications.